N,N'-Diacetyladipohydrazide
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Overview
Description
N,N’-Diacetyladipohydrazide is a chemical compound with the molecular formula C10H18N4O4 and a molecular weight of 258.27 g/mol . . This compound is characterized by its ability to form stable hydrazide bonds, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diacetyladipohydrazide can be synthesized through the reaction of adipic acid dihydrazide with acetic anhydride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Adipic acid dihydrazide+Acetic anhydride→N,N’-Diacetyladipohydrazide+Acetic acid
Industrial Production Methods
In industrial settings, the production of N,N’-Diacetyladipohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diacetyladipohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: N,N’-Diacetyladipohydrazide can participate in nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N,N’-Diacetyladipohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to form stable bonds.
Mechanism of Action
The mechanism of action of N,N’-Diacetyladipohydrazide involves its ability to form stable hydrazide bonds with various substrates. This property allows it to act as a cross-linking agent, facilitating the formation of complex molecular structures. The molecular targets and pathways involved include interactions with amino groups in proteins and other biomolecules, leading to the formation of stable conjugates .
Comparison with Similar Compounds
Similar Compounds
- Adipic acid dihydrazide
- N,N’-Diisopropylethylamine
- N,N’-Diethylethylenediamine
Uniqueness
N,N’-Diacetyladipohydrazide is unique due to its ability to form stable hydrazide bonds, making it particularly useful in applications requiring strong and durable linkages. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness compared to similar compounds .
Properties
CAS No. |
34375-39-8 |
---|---|
Molecular Formula |
C10H18N4O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-N',6-N'-diacetylhexanedihydrazide |
InChI |
InChI=1S/C10H18N4O4/c1-7(15)11-13-9(17)5-3-4-6-10(18)14-12-8(2)16/h3-6H2,1-2H3,(H,11,15)(H,12,16)(H,13,17)(H,14,18) |
InChI Key |
HQUUVVMNROIQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)CCCCC(=O)NNC(=O)C |
Origin of Product |
United States |
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